4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide
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Overview
Description
4-chloro-N’-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure that includes a chloro-substituted benzene ring, a trifluoromethyl group, and a pyrazole moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole intermediate through a cyclization reaction involving hydrazine and a β-diketone. The resulting pyrazole is then reacted with a chloro-substituted benzaldehyde under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
Scientific Research Applications
4-chloro-N’-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide: This compound shares a similar chloro-substituted benzene ring and has been studied for its potential anticancer activity.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, used in the synthesis of various derivatives.
Uniqueness
4-chloro-N’-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H8ClF3N4O2 |
---|---|
Molecular Weight |
332.66 g/mol |
IUPAC Name |
4-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C12H8ClF3N4O2/c13-7-3-1-6(2-4-7)10(21)19-17-5-8-9(12(14,15)16)18-20-11(8)22/h1-5H,(H,19,21)(H2,18,20,22) |
InChI Key |
FMUMNPVIIGRIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(NNC2=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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